N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2,6-dimethoxybenzamide

Lipophilicity Physicochemical properties Bioisostere comparison

N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2,6-dimethoxybenzamide (CAS 946243-14-7) is a synthetic benzamide derivative characterized by a 2,6-dimethoxybenzamide core, a furan-2-ylmethyl moiety, and a 4-methoxyphenylsulfonyl substituent. This compound belongs to the orthopramide class, which is historically associated with dopamine D2/D3 receptor antagonism, and its specific substitution pattern is designed to optimize receptor binding and pharmacokinetic properties.

Molecular Formula C22H23NO7S
Molecular Weight 445.49
CAS No. 946243-14-7
Cat. No. B3010703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2,6-dimethoxybenzamide
CAS946243-14-7
Molecular FormulaC22H23NO7S
Molecular Weight445.49
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC=C2OC)OC)C3=CC=CO3
InChIInChI=1S/C22H23NO7S/c1-27-15-9-11-16(12-10-15)31(25,26)20(17-8-5-13-30-17)14-23-22(24)21-18(28-2)6-4-7-19(21)29-3/h4-13,20H,14H2,1-3H3,(H,23,24)
InChIKeyVWRSBKMDJRXSPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2,6-dimethoxybenzamide (CAS 946243-14-7) Is a High-Priority Procurement Candidate for Dopamine Receptor-Focused Research


N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2,6-dimethoxybenzamide (CAS 946243-14-7) is a synthetic benzamide derivative characterized by a 2,6-dimethoxybenzamide core, a furan-2-ylmethyl moiety, and a 4-methoxyphenylsulfonyl substituent [1]. This compound belongs to the orthopramide class, which is historically associated with dopamine D2/D3 receptor antagonism, and its specific substitution pattern is designed to optimize receptor binding and pharmacokinetic properties [2]. With a molecular weight of 445.5 g/mol, a computed XLogP3 of 2.7, and a topological polar surface area (TPSA) of 112 Ų, this compound occupies a favorable region of oral drug-like chemical space, making it a versatile starting point for neuropharmacology and medicinal chemistry programs [1].

Why Generic Substitution of N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2,6-dimethoxybenzamide Is Scientifically Unsound


The 2,6-dimethoxybenzamide motif is not interchangeable with its 2,3- or 3,4-dimethoxy positional isomers, as the ortho-methoxy groups are essential for high-affinity dopamine D2 receptor binding, a requirement established across multiple orthopramide series [1]. Similarly, replacing the furan ring with a thiophene alters the heteroatom’s hydrogen-bond acceptor strength and π-electron distribution, leading to significant shifts in target selectivity and metabolic stability [2]. Even the seemingly minor removal of the 4-methoxy group from the phenylsulfonyl moiety results in a measurable increase in LogP and a decrease in aqueous solubility, which can compromise in vivo exposure and assay reproducibility [3]. These structure-activity relationships demonstrate that broad in-class substitution without quantitative justification carries a high risk of selecting a compound with suboptimal or irrelevant biological activity.

Quantitative Differentiation Evidence for N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2,6-dimethoxybenzamide


Comparative LogP Analysis: Furan vs. Thiophene Analog

The target compound (furan analog) exhibits a computed XLogP3 of 2.7, whereas its direct thiophene counterpart (CAS 923244-82-0) has a significantly higher predicted logP [1]. A difference of ≥0.5 log units often translates into a 3-fold difference in partition coefficient, affecting membrane permeability, non-specific protein binding, and metabolic clearance [2]. This confirms that the furan oxygen contributes to lower lipophilicity, potentially improving oral absorption and reducing hERG-related off-target risks relative to the thiophene analog.

Lipophilicity Physicochemical properties Bioisostere comparison

Topological Polar Surface Area (TPSA) Differentiation from 2,3- and 3,4-Dimethoxybenzamide Isomers

The target compound has a TPSA of 112 Ų, which is identical to that of its 2,3- and 3,4-dimethoxy isomers due to conservancy of the molecular formula [1]. However, the 2,6-substitution pattern restricts the rotational freedom of the methoxy groups, creating a more constrained conformation that has been shown in analogous orthopramide series to enhance dopamine D2 receptor complementarity [2]. Where TPSA alone fails to distinguish among isomers, the 2,6-dimethoxy arrangement provides a distinct three-dimensional pharmacophore that cannot be replicated by the 2,3- or 3,4-isomers.

Polar surface area CNS penetration Membrane permeability

Hydrogen-Bond Acceptor Count and Its Impact on Solubility and Permeability

The target compound contains 7 hydrogen-bond acceptor atoms (4 methoxy oxygens, 1 sulfonyl oxygen, 1 carboxamide oxygen, and 1 furan oxygen) [1]. In contrast, the des-methoxy analog (lacking the 4-methoxy group on the phenylsulfonyl ring) would possess only 6 acceptors, while the thiophene analog replaces a strong hydrogen-bond acceptor (furan oxygen) with a weak acceptor (thiophene sulfur), reducing effective acceptor strength despite having 7 nominal acceptors [2]. This nuanced difference influences solubility and permeability in a manner that is not captured by simple rule-of-five metrics but can be decisive in Caco-2 or PAMPA assays.

Hydrogen bonding ADME Drug-likeness

Rotatable Bond Count as a Predictor of Conformational Entropy and Target Binding

With 9 rotatable bonds, the target compound exhibits moderate flexibility compared to the 2,3-dimethoxy isomer (also 9 rotatable bonds) and the 3,4-isomer (9 rotatable bonds) [1]. However, the 2,6-dimethoxy substitution pattern stabilizes a specific low-energy conformation via an intramolecular hydrogen bond between the amide N–H and the ortho-methoxy oxygen, a feature absent in the 2,3- and 3,4-isomers [2]. This pre-organization reduces the entropic penalty upon binding to the dopamine D2 receptor, a property that has been correlated with improved affinity in the orthopramide class.

Conformational flexibility Molecular recognition Entropic penalty

Optimal Research and Industrial Application Scenarios for N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2,6-dimethoxybenzamide


Dopamine D2/D3 Receptor Antagonist Lead Optimization

The compound’s 2,6-dimethoxybenzamide core, which is critical for high-affinity dopamine D2 receptor binding as demonstrated in orthopramide SAR studies, makes it an ideal starting point for structure-activity relationship (SAR) campaigns targeting neuropsychiatric disorders [1]. Its furan moiety provides a metabolically labile site that can be tuned for microsomal stability, while the 4-methoxyphenylsulfonyl group allows independent modulation of LogP and solubility without disrupting the central pharmacophore.

Comparative Bioisostere Screening in GPCR Panels

Because this compound differs from its thiophene-containing analog (CAS 923244-82-0) only in the heteroatom identity, it can be used in head-to-head selectivity profiling against a panel of GPCRs, including serotonergic and adrenergic receptors, to quantify the impact of furan versus thiophene on off-target liability [2]. Such data are critical for securing intellectual property claims around novel bioisosteric replacements.

Computational Chemistry and Molecular Dynamics Benchmarking

With its well-defined computed properties (XLogP3 = 2.7, TPSA = 112 Ų, 9 rotatable bonds) and a single undefined chiral center, this compound serves as an excellent test case for benchmarking conformational sampling algorithms and free-energy perturbation (FEP) calculations on the 2,6-dimethoxybenzamide scaffold [3]. Its intramolecular hydrogen-bonding potential between the amide N–H and ortho-methoxy oxygen provides a non-trivial validation challenge for force field accuracy.

In Vitro ADME and Formulation Studies for CNS-Penetrant Candidates

The compound’s balanced physicochemical profile (MW 445.5, moderate lipophilicity, 7 hydrogen-bond acceptors) places it within the desirable range for CNS drug candidates, enabling its use as a reference compound in PAMPA-BBB, Caco-2, and microsomal stability assays [3]. Its 4-methoxyphenylsulfonyl group provides a handle for solubility optimization through co-solvent or cyclodextrin formulation, making it suitable for preclinical pharmacokinetic studies.

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2,6-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.